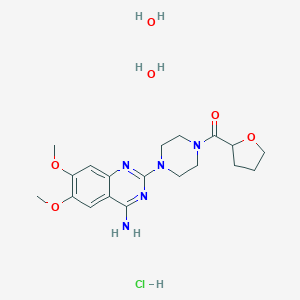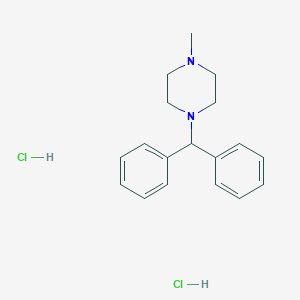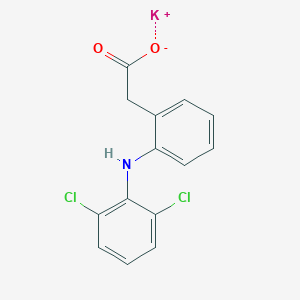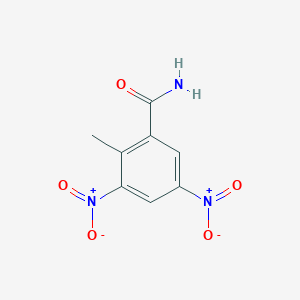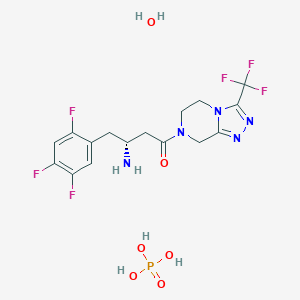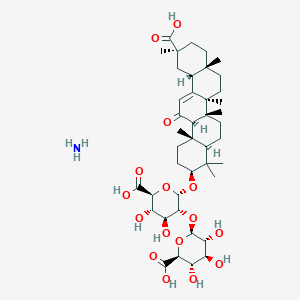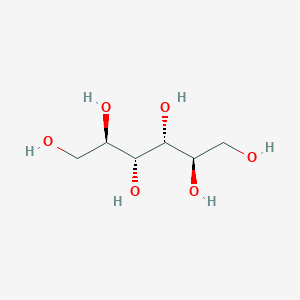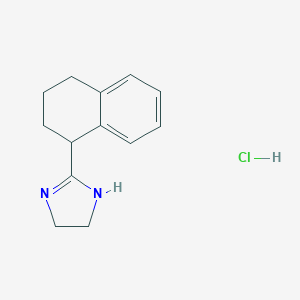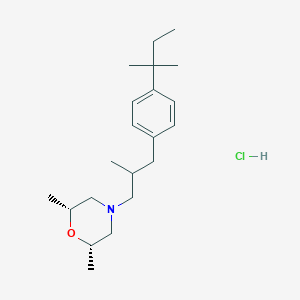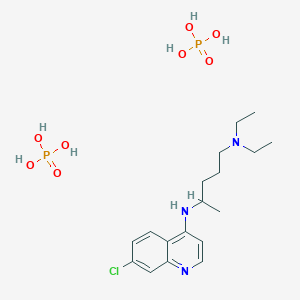
Chloroquine phosphate
Overview
Description
Chloroquine phosphate is the phosphate salt of chloroquine, a quinoline compound with antimalarial and anti-inflammatory properties . It is used to prevent and treat malaria and is also used to treat liver infection caused by protozoa .
Synthesis Analysis
Chloroquine phosphate is synthesized from 4,7-Dichloroquinoline and 1-Diethylamino-4-aminopentane. The intermediate product, chloroquine, is then reacted with phosphoric acid to produce chloroquine phosphate .Molecular Structure Analysis
The molecular formula of Chloroquine phosphate is C18H32ClN3O8P2 . The IUPAC name is 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid .Chemical Reactions Analysis
Chloroquine phosphate has been found to undergo degradation under UV-activated persulfate system . Also, it has been used in high-performance liquid chromatography (HPLC) methods to quantify the drug in pharmaceutical products and biological samples .Physical And Chemical Properties Analysis
Chloroquine phosphate is a white, odorless, bitter tasting, crystalline substance, freely soluble in water . It exhibits essentially no optical activity, existing as a racemic mixture .Scientific Research Applications
Treatment of Malaria
Chloroquine phosphate is a member of the drug class 4-aminoquinoline and has been used for the prevention and treatment of malaria in areas where malaria is known to be sensitive to its effects . It works against the asexual form of malaria inside the red blood cell .
Treatment of COVID-19
Chloroquine phosphate (CQP) is effective in treating coronavirus disease 2019 (COVID-19). Its usage is rapidly increasing, which may pose a potential hazard to the environment and living organisms .
Treatment of Autoimmune Diseases
Chloroquine has been repurposed for the treatment of diseases other than malaria, especially autoimmune diseases, such as lupus erythematosus and rheumatoid arthritis .
Antiviral Properties
Chloroquine has exhibited a broad spectrum of action against various fungus, bacteria, and viruses .
Treatment of C. burnetii and T. whipplei
Chloroquine is used in combination with doxycycline for the treatment of C. burnetii and T. whipplei. It has been shown to restore doxycycline bactericidal activity against these pathogens in vitro .
Removal of CQP from Water
Iron and magnesium co-modified rape straw biochar (Fe/Mg-RSB) was prepared to remove CQP from the aqueous solution. The results showed that Fe and Mg co-modification enhanced the adsorption efficiency of rape straw biochar (RSB) for CQP .
Treatment of Bladder Cancer and Type 2 Diabetes
CQP, in addition to being a malaria treatment, is also utilized in bladder cancer therapy and has been shown to considerably lower insulin levels in type 2 diabetes .
Quantification in Biological Samples and Pharmaceutical Products
High-performance liquid chromatography (HPLC)-based methods are used to quantify the drug in pharmaceutical products and biological samples .
Safety And Hazards
properties
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3.2H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKICWELGRMTQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClN3O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044681 | |
| Record name | Chloroquine bis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroquine Phosphate | |
CAS RN |
50-63-5 | |
| Record name | Chloroquine phosphate [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroquine bis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROQUINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E17K3343P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



